molecular formula C22H30N4O4 B2800242 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 2380186-37-6

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2800242
CAS No.: 2380186-37-6
M. Wt: 414.506
InChI Key: NAJMBIOINNORMD-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a piperidinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cyclization reaction involving a suitable precursor.

    Piperidinyl Phenyl Group Attachment: This step involves the reaction of a piperidinyl phenyl derivative with the intermediate compound formed in the previous steps.

    Final Coupling: The final step involves coupling the morpholine-cyclobutyl intermediate with the piperidinyl phenyl derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate the role of specific molecular pathways in cell signaling.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(morpholin-4-yl)cyclopentyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
  • N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Uniqueness

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c27-19-7-1-2-10-26(19)18-6-3-5-17(15-18)24-21(29)20(28)23-16-22(8-4-9-22)25-11-13-30-14-12-25/h3,5-6,15H,1-2,4,7-14,16H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMBIOINNORMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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